Cas no 149550-57-2 (2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile)
![2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/149550-57-2x500.png)
2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- 664-028-0
- 149550-57-2
- SCHEMBL8538963
- Z3235012888
- SR-01000203793-1
- SR-01000203793
- 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- NSC-806203
- CS-0260598
- 2Z-0225
- AG-690/11549652
- AB00079780-01
- EN300-7547113
- G33731
- AKOS015992497
- CHEMBL4583721
- 2-AMINO-4-(3-METHOXYPHENYL)-4H-BENZO(H)CHROMENE-3-CARBONITRILE
- NSC806203
-
- Inchi: InChI=1S/C21H16N2O2/c1-24-15-7-4-6-14(11-15)19-17-10-9-13-5-2-3-8-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3
- InChI Key: QMOAGEFZQCHUSG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 328.121177757Da
- Monoisotopic Mass: 328.121177757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 578
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.3Ų
- XLogP3: 4.5
2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7547113-0.25g |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
Enamine | EN300-7547113-1.0g |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
Enamine | EN300-7547113-5.0g |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
Enamine | EN300-7547113-0.5g |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
Enamine | EN300-7547113-0.05g |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
1PlusChem | 1P027R9X-500mg |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95% | 500mg |
$270.00 | 2024-06-20 | |
1PlusChem | 1P027R9X-100mg |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95% | 100mg |
$140.00 | 2024-06-20 | |
1PlusChem | 1P027R9X-1g |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95% | 1g |
$368.00 | 2023-12-21 | |
1PlusChem | 1P027R9X-5g |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95% | 5g |
$981.00 | 2023-12-21 | |
1PlusChem | 1P027R9X-10g |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
149550-57-2 | 95% | 10g |
$1423.00 | 2023-12-21 |
2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile Related Literature
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Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Recent Advances in the Study of 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS: 149550-57-2)
The compound 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS: 149550-57-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights.
Recent studies have demonstrated that this benzochromene derivative exhibits promising pharmacological properties, particularly as a potential anticancer agent. A 2023 study published in the European Journal of Medicinal Chemistry revealed that this compound shows selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values in the low micromolar range. The presence of the 3-methoxyphenyl group appears to play a crucial role in its biological activity.
The mechanism of action of 149550-57-2 has been partially elucidated through molecular docking studies. Research indicates that this compound may function as a tubulin polymerization inhibitor, binding to the colchicine site and disrupting microtubule dynamics. This mechanism is particularly interesting as it suggests potential applications in overcoming multidrug resistance in cancer therapy. Furthermore, computational studies have predicted good drug-likeness properties for this molecule, with favorable absorption and distribution characteristics.
From a synthetic chemistry perspective, novel and efficient routes for the production of 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile have been developed. A 2024 publication in Organic & Biomolecular Chemistry described a one-pot, catalyst-free synthesis method that significantly improves yield (up to 85%) while reducing reaction time and byproduct formation. This advancement is particularly important for potential scale-up and pharmaceutical development.
Current research directions include structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile. Several analogs have been synthesized by modifying the methoxy group position or replacing it with other substituents. Preliminary results suggest that these modifications can significantly influence both potency and selectivity, opening new avenues for targeted drug development.
In conclusion, 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile represents a promising scaffold for further drug discovery efforts. Its dual advantages of synthetic accessibility and interesting biological activity make it particularly valuable for medicinal chemistry research. Future studies should focus on in vivo validation of its anticancer activity and further exploration of its mechanism of action at the molecular level.
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